molecular formula C12H17NO2 B2545773 Ethyl (S)-2-(1-Phenylethylamino)acetate CAS No. 22263-68-9

Ethyl (S)-2-(1-Phenylethylamino)acetate

Cat. No.: B2545773
CAS No.: 22263-68-9
M. Wt: 207.273
InChI Key: NFYBPTIJJCODFR-JTQLQIEISA-N
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Description

Ethyl (S)-2-(1-Phenylethylamino)acetate is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethyl ester group, a chiral center, and a phenylethylamino moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(1-Phenylethylamino)acetate typically involves the reaction of (S)-1-Phenylethylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, chemoenzymatic methods, such as dynamic kinetic resolution, can be employed to obtain enantioenriched products with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(1-Phenylethylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl (S)-2-(1-Phenylethylamino)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(1-Phenylethylamino)acetate involves its interaction with specific molecular targets and pathways. The compound’s chiral center allows it to interact selectively with enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Ethyl (S)-2-(1-Phenylethylamino)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl ®-2-(1-Phenylethylamino)acetate: The enantiomer of the compound with an ®-configuration at the chiral center.

    Ethyl (S)-2-(1-Benzylamino)acetate: Similar structure but with a benzylamino group instead of a phenylethylamino group.

The uniqueness of this compound lies in its specific chiral configuration and the presence of the phenylethylamino moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-[[(1S)-1-phenylethyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYBPTIJJCODFR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@@H](C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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